molecular formula C30H29N5O2 B2701857 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 922845-42-9

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2701857
CAS No.: 922845-42-9
M. Wt: 491.595
InChI Key: FIOBEOKRFLYMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a potent and selective small molecule inhibitor identified for research into kinase signaling pathways. This compound features a pyrazolopyrimidinone core, a structure known to confer kinase inhibitory activity, which is conjugated to a 3,3-diphenylpropanamide group via an ethylether linker. While specific target data is proprietary, its structural similarity to known scaffolds suggests potential application as an inhibitor of kinases like JAK or TEC family members, which are critical in immunology and oncology research. Researchers can utilize this compound to probe cellular signaling mechanisms, validate novel drug targets , and investigate its effects in disease models, particularly those involving immune cell signaling or proliferation. Available with comprehensive analytical documentation including HPLC and MS to ensure identity and purity, this chemical is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O2/c1-22-9-8-10-23(17-22)20-34-21-32-29-27(30(34)37)19-33-35(29)16-15-31-28(36)18-26(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-14,17,19,21,26H,15-16,18,20H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOBEOKRFLYMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H31N5O2
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 921897-04-3
  • Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to act as a kinase inhibitor, which plays a crucial role in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
  • Cell Cycle Arrest : Flow cytometry analyses have demonstrated that this compound can cause cell cycle arrest in various cancer cell lines.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. It has been evaluated against several non-small cell lung cancer (NSCLC) cell lines.

Cell LineIC50 (µM)Mechanism
A549-P1.48Induces apoptosis and cell cycle arrest
H19752.76Downregulates EGFR and c-Met phosphorylation
PC-91.95Induces apoptosis via mitochondrial pathway

In vivo studies using A549-P tumor-bearing nude mice demonstrated a significant tumor growth inhibition rate of 55.3% at a dosage of 60 mg/kg, compared to the control group treated with afatinib, which showed a 46.4% inhibition rate.

Neuroprotective Effects

Recent studies have suggested that the compound may also exhibit neuroprotective effects by acting as an NMDA receptor antagonist, which could be beneficial in conditions such as neurodegenerative diseases.

Case Studies

  • Study on NSCLC :
    • Conducted on three NSCLC cell lines (A549-P, H1975, PC-9).
    • Results indicated that the compound effectively inhibited cell proliferation and induced apoptosis.
    • Western blot analysis revealed downregulation of key survival pathways involving EGFR and AKT phosphorylation.
  • Neuroprotection Study :
    • Investigated the effects on neuronal cells subjected to oxidative stress.
    • Findings suggested that the compound reduced neuronal death and preserved cell viability by modulating oxidative stress responses.

Comparison with Similar Compounds

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from analogs:

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones often target ATP-binding pockets in kinases. The diphenylpropanamide group may compete with ATP’s adenine ring, while the 3-methylbenzyl group could occupy hydrophobic regions .
  • Selectivity : Fluorine in the compound may enhance selectivity for kinases with polar active sites (e.g., VEGFR2), whereas the target compound’s lipophilic groups might favor targets like BTK or EGFR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.